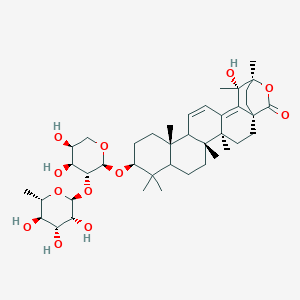

Ilekudinchoside D

説明

Ilekudinchoside D is a steroidal saponin isolated from Ilex kudincha, a plant traditionally used in herbal medicine. It belongs to a class of triterpenoids and steroidal derivatives characterized by a tetracyclic cyclopentanophenanthrene backbone modified with sugar moieties. Ilekudinchoside D is distinguished by its specific glycosylation pattern and aglycone (non-sugar) structure, which contribute to its unique biochemical properties .

特性

IUPAC Name |

(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O12/c1-20-26(43)28(45)29(46)32(50-20)52-30-27(44)22(42)19-49-33(30)51-25-12-13-36(4)23(35(25,2)3)11-14-38(6)24(36)10-9-21-31-40(8,48)39(7)16-18-41(31,34(47)53-39)17-15-37(21,38)5/h9-10,20,22-30,32-33,42-46,48H,11-19H2,1-8H3/t20-,22-,23?,24?,25-,26-,27-,28+,29+,30+,32-,33-,36-,37+,38+,39-,40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRIRAUZWBJZCA-OOAIVQSXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ilekudinchoside D involves multiple steps, typically starting from naturally occurring triterpenoids. The synthetic routes often include glycosylation reactions to attach sugar moieties to the triterpenoid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

化学反応の分析

Ilekudinchoside D undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triterpenoid structures with altered functional groups .

科学的研究の応用

Ilekudinchoside D has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical behavior of triterpenoid saponins and their derivatives.

Biology: Researchers use it to investigate its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: Preliminary studies suggest that Ilekudinchoside D may have therapeutic potential in treating various diseases, although more research is needed to confirm these effects.

作用機序

The mechanism of action of Ilekudinchoside D involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but initial studies suggest that it may interact with proteins involved in these pathways, leading to changes in cellular behavior .

類似化合物との比較

Comparison with Similar Compounds

Steroidal saponins and triterpenoids share structural similarities but exhibit variations in their aglycone frameworks, glycosylation sites, and biological activities. Below is a comparative analysis of Ilekudinchoside D and structurally related compounds:

Table 1: Structural and Source-Based Comparison of Ilekudinchoside D and Analogous Compounds

Key Structural and Functional Insights

Aglycone Backbone: Ilekudinchoside D and its analogs (e.g., Stellatosides, Thurberoside A) share a steroidal backbone. In contrast, lupane-type triterpenoids (e.g., Lup-20(29)-ene-2β,3β-diol) feature a pentacyclic structure, limiting direct functional comparability . The 3,4-seco-sterane derivatives (Acanthosessiliosides) exhibit an open-ring aglycone, distinguishing them from the closed tetracyclic system of Ilekudinchoside D .

Glycosylation Patterns: Glycosylation critically influences bioavailability and target specificity. While Ilekudinchoside D’s exact sugar attachments are unspecified, Stellatosides C–E are noted for methyl ester modifications, which may enhance lipophilicity and membrane permeability .

Biological Implications: Though pharmacological data for Ilekudinchoside D are absent in the provided evidence, structurally related saponins (e.g., Stellatosides) are often investigated for cytotoxicity and immunomodulatory effects. The absence of methyl esters in Ilekudinchoside D may alter its interaction with cellular targets compared to Stellatosides .

Q & A

Q. How can researchers ensure scalability of isolation protocols for Ilekudinchoside D without compromising purity?

- Answer: Optimize preparative HPLC conditions (e.g., column loadability, gradient slope) using design-of-experiment (DoE) software. Validate scalability by comparing NMR spectra and bioactivity between small- and large-scale batches .

Q. What criteria define robust evidence for Ilekudinchoside D’s novel biological targets?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。